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Compound of Interest

Compound Name: 5-Amino-2-methyl-2H-tetrazole

Cat. No.: B1295380

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental and computational data
for 5-aminotetrazoles, compounds of significant interest in energetic materials and medicinal
chemistry. By presenting experimental findings alongside computational predictions, this
document aims to offer a deeper understanding of the physicochemical properties and
reactivity of these nitrogen-rich heterocyclic compounds.

Introduction to 5-Aminotetrazoles

5-Aminotetrazole (5-AT) is a planar, nitrogen-rich organic compound with the formula
HN4CNHz2.[1] It is a white solid that can exist in anhydrous and hydrated forms.[1] The high
nitrogen content (80% by mass) contributes to its energetic properties, making it a subject of
investigation for gas-generating systems like airbags and as a blowing agent.[1][2] In medicinal
chemistry, the tetrazole ring is considered a bioisostere of a carboxylic acid group, leading to its
incorporation into various drug candidates. The molecule's versatility is further demonstrated by
its use in the synthesis of more complex heterocyclic compounds.[3]

Experimental and Computational Data Comparison

The following tables summarize key experimental and computational data for 5-aminotetrazole
and its derivatives, facilitating a direct comparison of their properties.

Table 1: Physicochemical Properties of 5-Aminotetrazole
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Property Experimental Value Computational Value
Molar Mass 85.070 g-mol~1[1] 85.07 g/mol [4]
Density 1.502 g/cm3[1] -
] ] 201-205 °C (decomposes)[1]
Melting Point -
[5]
pKa 4.89[6] -

Detonation Velocity

7177-7719 m/s (for 1-

substituted derivatives)[7]

Detonation Pressure

14.61-19.88 GPa (for 1-

substituted derivatives)[7]

Heat of Formation

+33.3 to +863.7 kJ/mol (for 1-

substituted derivatives)[7]

Table 2: Spectroscopic Data for 5-Aminotetrazole Derivatives
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Derivative

Technique

Experimental Chemical
Shifts (ppm) or
Wavenumbers (cm~?)

N-glycidyl-5-aminotetrazole

polymer (p-GAT)

13C NMR (DMSO-de)

167.45 (C—NHz2 N2-isomer),
156.52 (C—NHz N1-isomer),
78.15-77.17 (-O—CH), 71.86—
68.12 (-O-CH3), 53.29 (-CH2-—
N of 5-AT)[8]

N-glycidyl-5-aminotetrazole

polymer (p-GAT)

1H NMR (DMSO-ds)

6.62 (s, 2H, NHz2 N1-isomer),
5.99 (s, 2H, NHz2 N2-isomer),
4.51-3.30 (-CH-O, —-CHz2-0, —
CH: related to 5-AT)[8]

N-glycidyl-5-aminotetrazole

polymer (p-GAT)

IR (KBr)

3336-3242 (NH2), 2930-2882
(CH, CHz), 1632-1475 (C=N),
1550-1364, 1307-759
(tetrazole ring)[8]

2-((4-amino-3,5-dinitro-1H-
pyrazol-1-yl)methyl)-2H-
tetrazol-5-amine (DMPT-2)

13C NMR (DMSO-ds)

167.6, 141.9, 130.6, 65.4[9]

2-((4-amino-3,5-dinitro-1H-
pyrazol-1-ylymethyl)-2H-
tetrazol-5-amine (DMPT-2)

1H NMR (DMSO-ds)

7.44 (s, 2H), 7.12 (s, 2H), 6.33
(s, 2H)[9]

Table 3: Thermal Properties of 5-Aminotetrazole and its Derivatives
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Decomposition Activation Energy
Compound Method
Temperature (°C) (kd/imol)
) 117-140 (melt-phase
5-Aminotetrazole DSC Starts > 220 °C[10] N
decomposition)[2]
N-glycidyl-5-
g_y Y Stable up to 220 °CJ8]
aminotetrazole DSC

polymer (p-GAT)

[10]

2-((4-amino-3,5-
dinitro-1H-pyrazol-1-

by DSC
yl)methyl)-2H-tetrazol-

5-amine (DMPT-2)

Onset at 209 °C[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are

representative protocols for the synthesis and characterization of 5-aminotetrazole derivatives.

Synthesis of N-glycidyl-5-aminotetrazole polymer (p-

GAT)

This protocol is adapted from the synthesis of energetic polymers based on 5-aminotetrazole.

[8]

» Materials: Poly-(epichlorohydrin)-butanediol (p-ECH-BD), sodium 5-aminotetrazolate,

dimethylformamide (DMF), isopropanol, water, acetone.

e Procedure:

o A solution of p-ECH-BD in DMF is prepared in a three-neck flask equipped with a

magnetic stirrer, thermometer, and reflux condenser.

o The solution is heated to 130 °C.

o Sodium 5-aminotetrazolate is added to the heated solution.
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o The reaction mixture is stirred at 130 °C until the Beilstein test for chlorine is negative,
indicating the completion of the substitution reaction.

o The mixture is cooled to room temperature, and the precipitated salts are removed by
filtration.

o The polymeric solution is poured into isopropanol with vigorous stirring to precipitate the
product.

o The precipitated polymer is collected by filtration.

o The polymer is further purified by re-precipitation from a water-acetone mixture.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the
synthesized compounds.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-ds.[8]
Chemical shifts are reported in parts per million (ppm).

« Infrared (IR) Spectroscopy: IR spectra are recorded using a spectrophotometer, typically with
KBr pellets for solid samples.[8] Characteristic absorption bands are reported in
wavenumbers (cm™1).

o Elemental Analysis: The elemental composition (C, H, N) of the compounds is determined by
combustion analysis.[8]

 Differential Scanning Calorimetry (DSC): Thermal stability is assessed using DSC.[10] A
small sample is heated at a constant rate (e.g., 10 °C/min) in a nitrogen atmosphere to
determine melting points and decomposition temperatures.[10]

o Density Measurement: The density of powdered samples can be measured using a helium
pycnhometer.[8]

Visualizations
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The following diagrams illustrate the general workflow for the synthesis and characterization of
5-aminotetrazole derivatives and the interplay between experimental and computational
approaches.

Experimental Workflow for 5-Aminotetrazole Derivatives
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Caption: A generalized experimental workflow for the synthesis and characterization of 5-
aminotetrazole derivatives.
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Interplay of Experimental and Computational Chemistry
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Caption: The synergistic relationship between experimental and computational approaches in
the study of 5-aminotetrazoles.

Computational Methodologies

Computational studies on 5-aminotetrazoles often employ quantum chemical methods to
predict their properties and reaction mechanisms.
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o Density Functional Theory (DFT): DFT methods, such as B3LYP, are commonly used to
optimize molecular geometries and calculate electronic properties.[2][6][11]

e Ab Initio Methods: Higher-level ab initio methods like Mgller-Plesset perturbation theory
(MP2) and coupled-cluster theory (CCSD(T)) are used for more accurate energy
calculations, particularly for reaction barriers and heats of formation.[11][12]

o Basis Sets: A variety of basis sets, such as 6-311G** and aug-cc-pVDZ, are used in these
calculations to describe the atomic orbitals.[12]

o Thermochemical Analysis: Computational methods are also used to predict thermodynamic
properties and the kinetics of thermal decomposition, providing insights into the stability and
reactivity of these compounds.[2][11] For instance, the unimolecular decomposition of 5-
aminotetrazole has been investigated, predicting the formation of products like HNs and
NH2CN.[11][12]

Conclusion

The cross-referencing of experimental and computational data provides a powerful approach
for understanding the structure-property relationships of 5-aminotetrazoles. Experimental data
provides the ground truth for validating computational models, while computational studies can
offer insights into reaction mechanisms and predict the properties of novel derivatives, thereby
guiding future experimental work. This integrated approach is invaluable for the rational design
of new 5-aminotetrazole-based materials with tailored properties for applications in drug
development and energetic materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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